molecular formula C29H22ClFN2O4 B12637394 C29H22ClFN2O4

C29H22ClFN2O4

Cat. No.: B12637394
M. Wt: 516.9 g/mol
InChI Key: GUAFPLPNDJEQIS-IDUIYXPCSA-N
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Description

. This compound is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.

Preparation Methods

The synthesis of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione involves multiple steps. One common method includes the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures (60-75°C). The reaction mixture is then cooled, and the product is purified through crystallization in acetonitrile .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using appropriate nucleophiles or electrophiles.

Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione: has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione include:

    Loratadine: A compound with similar structural features but different functional groups.

    Desloratadine: Another related compound with slight modifications in its chemical structure.

The uniqueness of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione lies in its specific spiro structure and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C29H22ClFN2O4

Molecular Weight

516.9 g/mol

IUPAC Name

(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C29H22ClFN2O4/c30-21-12-17(8-11-22(21)31)33-28(34)23-19-13-20(24(23)29(33)35)27-25(19)26(32-37-27)16-6-9-18(10-7-16)36-14-15-4-2-1-3-5-15/h1-12,19-20,23-25,27H,13-14H2/t19-,20+,23+,24-,25+,27+/m0/s1

InChI Key

GUAFPLPNDJEQIS-IDUIYXPCSA-N

Isomeric SMILES

C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl

Origin of Product

United States

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